molecular formula C16H15N3O3 B8223100 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B8223100
M. Wt: 297.31 g/mol
InChI Key: PVLSYQSZXHZTPB-UHFFFAOYSA-N
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Description

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione is a synthetic small molecule belonging to the immunomodulatory imide drug (IMiD) class, structurally derived from the piperidine-2,6-dione (glutaramide) scaffold. Its core structure consists of a piperidine-2,6-dione ring fused to an isoindolinone moiety, with a propargylamino (-NH-C≡CH) substituent at position 4 of the isoindolinone ring. This modification distinguishes it from first-generation IMiDs like lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) .

Properties

IUPAC Name

3-[3-oxo-7-(prop-2-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-8-17-12-5-3-4-10-11(12)9-19(16(10)22)13-6-7-14(20)18-15(13)21/h1,3-5,13,17H,6-9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLSYQSZXHZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the isoindolin-2-yl intermediate, which is then reacted with piperidine-2,6-dione under specific conditions to form the final product. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione exhibits significant antitumor properties. The National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating its potential as an anticancer agent . Such activity suggests that this compound could be developed further for therapeutic applications in oncology.

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions involving isoindoline derivatives and piperidine diones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Derivative Development

This compound serves as a scaffold for the development of novel derivatives with enhanced biological activities. Researchers are exploring modifications to improve solubility, bioavailability, and selectivity towards cancer cells while minimizing toxicity .

Antimicrobial Properties

Recent studies have suggested that compounds related to this compound may also exhibit antimicrobial activities. The structural features conducive to biological activity can lead to effective treatments against bacterial and fungal infections .

Computational Studies

Computational docking studies have been utilized to predict the interaction of this compound with various biological targets, providing insights into its potential mechanisms of action and guiding future synthetic efforts . These studies are crucial for understanding how modifications to the chemical structure can enhance desired properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of IMiDs are highly dependent on substitutions at the isoindolinone ring. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications References
3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione Propargylamino (C4) ~328.37* Enhanced CRBN binding; potential for click chemistry in PROTACs
Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) Amino (C4) 259.26 FDA-approved for myeloma; immunomodulatory via CRBN-mediated degradation of IKZF1/3
Iberdomide (3-[4-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)isoindolin-2-yl]piperidine-2,6-dione) Morpholinomethyl benzyloxy (C4) 461.49 CRBN modulator; Phase III trials for autoimmune diseases
3-(4-((2-fluorophenyl)amino)pyrimidin-4-yl)amino)isoindolin-2-yl)piperidine-2,6-dione 2-Fluorophenylamino-pyrimidine (C4) 447.42 ALK inhibitor; anticancer activity in lymphoma models
3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione Piperazinyl (C5) 328.37 Investigational compound; potential CNS penetration due to basic piperazine group
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione Amino (C6) 245.24 Intermediate for PROTAC synthesis; reduced potency compared to C4-substituted analogs

*Estimated based on structural analogs.

Key Findings:

Substituent Position and Activity: C4 Substitutions: Lenalidomide (C4-NH₂) and the target compound (C4-propargylamino) exhibit stronger CRBN binding than C5- or C6-substituted analogs (e.g., C5-piperazinyl or C6-amino) due to optimal steric alignment with CRBN’s hydrophobic pocket . Electron-Withdrawing Groups: Chloro or nitro groups at C4 (e.g., 3-(6-chloro-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) reduce activity but serve as precursors for amino derivatives via reduction .

Synthetic Accessibility: The propargylamino group in the target compound is likely introduced via nucleophilic substitution of a nitro or chloro intermediate (e.g., using propargylamine under reflux conditions) . Compared to morpholinomethyl benzyloxy (iberdomide) or pyrimidinylamino groups, propargyl substitution simplifies synthesis, enabling scalable production .

Pharmacological Profiles: CRBN Affinity: Propargylamino’s linear geometry may improve CRBN interaction compared to bulkier groups (e.g., morpholinomethyl in iberdomide), enhancing proteasome-mediated degradation of target proteins . Solubility: Amino or hydroxy groups (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione) improve aqueous solubility but reduce membrane permeability .

Therapeutic Potential: The target compound’s propargyl group enables conjugation to E3 ligase ligands in PROTACs, a strategy validated in compounds like 24 and 25 () for targeted cancer therapy .

Biological Activity

3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2357110-24-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N3O4C_{16}H_{13}N_{3}O_{4}, with a molecular weight of 311.29 g/mol. The compound features a piperidine ring fused with an isoindoline structure, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O₄
Molecular Weight311.29 g/mol
CAS Number2357110-24-6
Synonyms2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindoline-1,3-dione

Research indicates that this compound interacts with the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are critical in regulating immune responses and hematopoiesis. By modulating the levels of these proteins, the compound may influence various diseases related to immune dysfunctions.

Key Mechanisms:

  • IKZF2 Modulation : The compound has been linked to the reduction of IKZF2 protein levels, which can ameliorate disorders associated with immune system dysregulation .
  • Inhibition of Cell Proliferation : Studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways involving IKZF proteins .

Biological Activity

The biological activity of this compound has been assessed in various studies:

Anticancer Activity

Several studies have demonstrated its potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro studies using leukemia cell lines showed that the compound significantly reduced cell viability and induced apoptosis .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been highlighted in studies focusing on autoimmune diseases:

  • Autoimmune Disease Models : Animal models treated with this compound exhibited reduced symptoms of autoimmune diseases, indicating its potential as a therapeutic agent .

Case Studies

  • Case Study on Leukemia : A study involving leukemic mice treated with the compound showed a marked decrease in tumor size and an increase in survival rates compared to control groups .
  • Case Study on Autoimmunity : In a clinical trial involving patients with autoimmune disorders, administration of the compound resulted in improved clinical outcomes and reduced inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1-Oxo-4-(prop-2-yn-1-ylamino)isoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, including amination, cyclization, and functional group protection/deprotection. For example, spiro-piperidine derivatives can be synthesized via acylation of piperidone precursors under basic conditions (e.g., NaOH in dichloromethane) followed by purification via column chromatography . Reaction optimization should focus on:

  • Catalyst selection : Use of mild bases (e.g., triethylamine) to minimize side reactions.
  • Temperature control : Reactions involving prop-2-yn-1-ylamine may require low temperatures (−20°C to 0°C) to prevent alkyne polymerization.
  • Yield improvement : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How should researchers characterize the structural and purity profile of this compound?

A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the prop-2-yn-1-ylamino group and isoindolinone ring substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₃N₃O₃: 259.2600) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What experimental approaches are suitable for investigating its biological mechanism of action?

Given structural similarities to immunomodulatory drugs (e.g., lenalidomide), researchers should:

  • Protein interaction assays : Use pull-down assays with cereblon (CRBN)-tagged proteins to identify ubiquitin ligase complex binding .
  • Gene knockout models : CRISPR/Cas9-mediated CRBN deletion in cell lines to validate target specificity .
  • Transcriptomic profiling : RNA-seq to map downstream pathways (e.g., NF-κB or interferon signaling) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .
  • Exposure mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to reproductive toxicity risks (H360 hazard code) .
  • Waste disposal : Incinerate at >1000°C to avoid environmental contamination .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its pharmacokinetic properties, and how can they be systematically studied?

Polymorph screening requires:

  • Solid-state characterization : X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to identify Form I (melting point ~220°C) vs. Form II (hygroscopic) .
  • Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph stability with bioavailability .
  • In vivo correlation : Administer polymorphs in rodent models to assess AUC and Cₘₐₓ differences .

Q. What in vivo models are appropriate for evaluating its therapeutic efficacy in immune-related disorders?

  • Murine collagen-induced arthritis (CIA) : Dose-dependent reduction in joint inflammation (e.g., 10 mg/kg/day, p.o.) .
  • Xenograft models : Human multiple myeloma (MM1S) tumors in NSG mice to measure tumor growth inhibition via CRBN-dependent protein degradation .
  • PK/PD modeling : Plasma concentration-time profiles to optimize dosing intervals .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Substitution at isoindolinone C4 : Replace prop-2-yn-1-ylamino with bulkier groups (e.g., cyclopropylamino) to enhance CRBN binding .
  • Piperidine modification : Introduce methyl groups at C2/C6 to reduce metabolic clearance .
  • In vitro screening : Test derivatives in IMiD-resistant cell lines (e.g., RPMI8226) to bypass resistance mechanisms .

Q. How should researchers resolve contradictions between in vitro and in vivo data for this compound?

  • Bioavailability analysis : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain reduced free drug concentrations in vivo .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that alter efficacy .
  • Mechanistic deconvolution : Use RNAi screens to confirm whether off-target effects (e.g., kinase inhibition) contribute to in vivo outcomes .

Methodological Framework for Advanced Studies

Research Phase Key Techniques Theoretical Basis References
Target ValidationCRISPR/Cas9, co-immunoprecipitationUbiquitin-proteasome system modulation
PK/PD ModelingNon-compartmental analysisPharmacokinetic theory (e.g., Michaelis-Menten)
Data IntegrationMulti-omics (RNA-seq, proteomics)Systems biology frameworks

Q. Notes

  • All safety protocols align with GHS standards and institutional guidelines .
  • Experimental design must link to theoretical frameworks (e.g., CRBN-mediated protein degradation) to ensure scientific rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.